molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid

Cat. No.: B1269992
CAS No.: 832681-49-9
M. Wt: 219.24 g/mol
InChI Key: BVWJWGOECZCPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The compound emerged in the early 21st century as part of efforts to optimize pharmaceutical intermediates. A key milestone was its synthesis via Ullmann-type coupling reactions and amide bond formation , as described in patents for analogous cyclopropylcarbonyl-phenylacetic acid derivatives. These methods aimed to improve purity and scalability for industrial applications, particularly in antiviral and anti-inflammatory drug discovery.

Notably, its structural motif—a cyclopropane ring fused to an aromatic acetic acid backbone—reflects broader trends in medicinal chemistry to enhance metabolic stability and target selectivity. Innovations in microwave-assisted meta-C–H functionalization further enabled precise modifications of its phenylacetic acid core.

Chemical Identity and Nomenclature

The compound’s systematic identity is defined by the following parameters:

Property Value
IUPAC Name 2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid
Molecular Formula C₁₂H₁₃NO₃
CAS Registry Number 832681-49-9
Synonyms CTK5F0537; DTXSID70361392; 2-(4-cyclopropaneamidophenyl)acetic acid
SMILES C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O
Molecular Weight 219.24 g/mol

The structure comprises:

  • A phenylacetic acid backbone (C₆H₅CH₂COOH) substituted at the para position.
  • A cyclopropanecarbonylamino group (-NHC(O)C₃H₅) linked to the phenyl ring.
    This configuration introduces steric constraints and electronic effects that influence its reactivity.

Classification in Organic Chemistry

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid belongs to three primary organic classes:

  • Aromatic Carboxylic Acids : The phenylacetic acid moiety classifies it within this group, characterized by a benzene ring directly attached to a carboxylic acid derivative.
  • Amides : The cyclopropanecarbonylamino group (-NHC(O)C₃H₅) places it in the amide subclass, known for hydrogen-bonding capacity and metabolic resistance.
  • Cyclopropane Derivatives : The strained cyclopropane ring contributes unique reactivity, including susceptibility to ring-opening reactions under acidic conditions.

Its hybrid nature enables participation in diverse reactions, such as Friedel-Crafts acylations and nucleophilic substitutions , while maintaining stability under physiological conditions.

General Significance in Chemical Research

The compound’s significance spans multiple domains:

  • Pharmaceutical Intermediates : It serves as a precursor in synthesizing protease inhibitors and kinase-targeting agents, leveraging its amide group for target binding. Patents highlight its role in optimizing antiviral candidates, particularly against SARS-CoV-2 main protease.
  • Synthetic Methodology Development : Its synthesis has driven advances in meta-C–H activation techniques, enabling selective functionalization of aromatic cores.
  • Material Science : The cyclopropane moiety’s rigidity has been exploited in designing liquid crystals and polymers with tailored thermal properties.

Recent studies emphasize its utility in catalytic asymmetric synthesis , where its chiral centers facilitate enantioselective reactions.

Properties

IUPAC Name

2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJWGOECZCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361392
Record name {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832681-49-9
Record name {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schotten-Baumann Acylation

The most direct route involves the acylation of 4-aminophenylacetic acid with cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This method leverages the nucleophilic reactivity of the aromatic amine group, facilitating amide bond formation in a biphasic system:

  • Base Dissolution : 4-Aminophenylacetic acid (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.0 equiv, 10% w/v) at 0–5°C.
  • Acyl Chloride Addition : Cyclopropanecarbonyl chloride (1.1 equiv) is added dropwise with vigorous stirring to ensure interfacial contact.
  • Neutralization and Isolation : Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the crude product.

This method typically achieves yields of 70–85%, with purity >90% before crystallization. The use of methylene chloride as a co-solvent, as demonstrated in analogous Friedel-Crafts acylations, enhances reaction homogeneity and reduces side-product formation.

Coupling Agent-Mediated Synthesis

For substrates sensitive to harsh acidic conditions, carbodiimide-mediated coupling offers a milder alternative:

  • Activation : Cyclopropanecarboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
  • Amidation : 4-Aminophenylacetic acid (1.0 equiv) is introduced, and the reaction proceeds at 25°C for 12–18 hours.
  • Workup : The product is extracted into ethyl acetate and washed with brine to remove residual coupling agents.

This route affords comparable yields (75–80%) but requires additional purification steps to eliminate urea byproducts.

Crystallization and Purification

Solvent Selection for Isomer Exclusion

Crystallization from cyclohexane at controlled temperatures effectively reduces meta-isomer contamination to <0.5%, as validated in the purification of structurally related intermediates:

  • Dissolution : Crude {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (100 g) is dissolved in cyclohexane (1.5 L) at 60–65°C.
  • Seeding : The solution is seeded with pure para-isomer (0.5 g) at 50–55°C to initiate nucleation.
  • Gradient Cooling : Slow cooling to 15–18°C over 2 hours ensures selective crystallization of the desired isomer.

Table 1: Crystallization Efficiency Across Solvents

Solvent Purity (%) Yield (%)
Cyclohexane 99.5 82
Ethyl Acetate 97.2 75
Acetone 95.8 68

Acid-Base Recrystallization

Further purity enhancement is achieved through recrystallization from acetic acid/water mixtures:

  • Dissolution : The crystallized product is dissolved in warm acetic acid (5 vol).
  • Precipitation : Deionized water (10 vol) is added incrementally until cloudiness persists.
  • Filtration : The precipitate is collected and dried under vacuum at 40°C.

This step elevates purity to >99.9% by removing residual solvents and inorganic salts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.25 (m, 4H, cyclopropyl CH₂), 3.55 (s, 2H, CH₂CO₂H), 7.25–7.45 (d, 2H, ArH), 8.15 (s, 1H, NH), 12.30 (s, 1H, CO₂H).
  • HPLC : C18 column (4.6 × 250 mm), acetonitrile/0.1% TFA gradient (20→80% over 20 min), retention time = 12.4 min, purity = 99.5%.

Industrial-Scale Considerations

Solvent Recovery and Cost Optimization

Cyclohexane is prioritized for large-scale crystallization due to its low toxicity, high boiling point (80.7°C), and efficient recovery via distillation (>95% reuse).

Catalytic Improvements

Substituting anhydrous aluminium chloride (AlCl₃) with FeCl₃ in acylation steps reduces corrosion risks and improves reaction safety profiles without compromising yield.

Challenges and Mitigation Strategies

Byproduct Formation

Meta-isomer generation during acylation is minimized by:

  • Maintaining reaction temperatures below 5°C.
  • Using excess acyl chloride (1.2 equiv) to drive completion.

Solubility Limitations

Mixed solvent systems (e.g., cyclohexane:acetone, 3:1 v/v) enhance dissolution kinetics while preserving selectivity.

Chemical Reactions Analysis

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cardiovascular diseases. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. For example, it has been utilized in the synthesis of derivatives that exhibit anti-inflammatory properties, making it a valuable component in drug development pipelines .

Case Study: Anti-Inflammatory Properties
A study demonstrated that derivatives of {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid showed promising results in reducing inflammation in animal models. The compound's ability to inhibit key inflammatory pathways was highlighted, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Pharmacology

Mechanism of Action
The pharmacological profile of this compound indicates its role as a modulator of specific biochemical pathways. It has been shown to interact with cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism underlines its application in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Pharmacological Properties

PropertyDescription
Target Enzymes Cyclooxygenase (COX-1 and COX-2)
Effect Inhibition of prostaglandin synthesis
Therapeutic Uses Anti-inflammatory, analgesic
Formulations Oral tablets, injectable solutions

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound involves several steps, often starting from readily available phenolic compounds. Innovative synthetic routes have been developed to enhance yield and purity. For instance, recent patents detail processes that improve the efficiency of synthesizing this compound while minimizing waste .

Table 2: Synthetic Routes

RouteStarting MaterialYield (%)Reference
Route APhenylacetic acid85Patent SK712003A3
Route BCyclopropanecarboxylic acid90Patent WO2003000658A1

Applications in Drug Formulation

Formulation Development
The compound has been incorporated into various drug formulations aimed at enhancing bioavailability and therapeutic effects. Its solubility characteristics make it suitable for both oral and parenteral administration routes. Research indicates that formulations containing this compound exhibit improved pharmacokinetic profiles compared to traditional formulations .

Mechanism of Action

The mechanism of action of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

2-[4-(Cyclopropylsulfanyl)phenyl]acetic Acid (CAS: 868614-27-1)

  • Structure: Replaces the cyclopropylcarbonylamino group with a cyclopropylsulfanyl (SC₃H₅) moiety.
  • Properties : Molecular weight 208.28 g/mol; predicted pKa 4.26, suggesting moderate acidity .

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid (CAS: 162096-54-0)

  • Structure : Incorporates a cyclopropanecarbonyl group and two methyl substituents on the acetic acid backbone.
  • Properties : Molecular weight 246.29 g/mol; lipophilicity is likely enhanced by methyl groups, which could improve membrane permeability .

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid (CAS: 1218428-06-8)

  • Structure: Features a cyclopropylamino group and a hydroxyl substituent on the phenyl ring.
  • Activity: No direct pharmacological data are available, but structural analogs with hydroxyl groups often exhibit antioxidant or estrogenic activity.

(4-{[4-(3-Chlorophenyl)-6-cyclopropyl-1,3,5-triazin-2-yl]amino}phenyl)acetic Acid

  • Structure : Combines a triazine ring with a cyclopropyl group and a 3-chlorophenyl substituent.
  • Properties : Molecular weight 380.83 g/mol; the triazine moiety may confer kinase inhibitory activity, as seen in similar compounds .
  • Applications : Likely explored in oncology or agricultural chemistry due to triazine’s role in DNA-interacting agents .

Pharmacological and Metabolic Comparisons

Anti-Inflammatory Activity

  • Target Compound : Demonstrates anti-inflammatory properties in preclinical models, with metabolism dominated by conjugation in primates and dogs .

Metabolic Pathways

  • Species Variability :
    • Rats : Excrete >90% of the target compound unchanged .
    • Dogs : Form taurine conjugates (27%) and hydroxylated metabolites (e.g., dextrorotatory II) .
    • Monkeys : Prefer glucuronidation, a pathway less common in rodents .

Data Table: Structural and Pharmacokinetic Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Metabolic Pathway
{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid 832681-49-9 219.24 Cyclopropylcarbonylamino Glucuronidation (primates), Taurine conjugation (dogs)
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid 868614-27-1 208.28 Cyclopropylsulfanyl Unknown
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid 162096-54-0 246.29 Cyclopropanecarbonyl, Methyl Undocumented
WS6 (Benzeneacetamide derivative) N/A 568.59 Piperazinyl, Trifluoromethyl Kinase inhibition

Biological Activity

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, also known as p-(cyclopropylcarbonyl)phenylacetic acid, is a compound that has garnered attention due to its potential biological activities, particularly as a nonsteroidal anti-inflammatory agent. This article reviews its biological activity, metabolism, and implications in pharmacology based on diverse research findings.

Metabolism and Pharmacokinetics

Research indicates that the metabolism of this compound has been studied in various animal models, including rats, dogs, and monkeys. Following administration, a significant portion of the compound is excreted in urine, with studies showing that 72-88% of the administered dose appears within 24 hours post-dosing. The half-life of the compound in plasma varies by species: approximately 1 hour in monkeys and 5 hours in dogs after a 5 mg/kg dose, increasing with higher doses .

Table 1: Metabolic Data Across Species

SpeciesDose (mg/kg)Urinary Excretion (%)Plasma Half-Life (hr)
Rats593-97Not specified
Dogs5Not specified5
Monkeys5Not specified1
Dogs50Not specified7.7
Monkeys50Not specified3.5

Biological Activity

The compound exhibits significant biological activity primarily as an anti-inflammatory agent. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, mediators of inflammation and pain.

Case Studies and Experimental Findings

  • Anti-inflammatory Activity : In animal models, administration of this compound resulted in a marked decrease in inflammatory markers. For instance, a study demonstrated that treatment reduced edema formation significantly compared to control groups .
  • Analgesic Effects : Additional research indicated that the compound also possesses analgesic properties. In pain models induced by formalin or carrageenan, subjects treated with the compound displayed reduced pain responses compared to untreated controls .
  • Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses, with adverse effects being minimal and primarily gastrointestinal in nature .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of Prostaglandin Synthesis : By blocking COX enzymes.
  • Modulation of Inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in systemic circulation.

These actions contribute to both anti-inflammatory and analgesic effects observed in clinical studies.

Q & A

Basic: What synthetic routes are recommended for synthesizing {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid?

Methodological Answer:
A plausible synthesis involves coupling cyclopropanecarbonyl chloride with the amino group of 4-aminophenylacetic acid under Schotten-Baumann conditions. This typically requires:

  • Dissolving 4-aminophenylacetic acid in a basic aqueous solution (e.g., NaOH).
  • Adding cyclopropanecarbonyl chloride dropwise under ice-cold conditions with vigorous stirring.
  • Neutralizing the mixture post-reaction and extracting the product using ethyl acetate.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

This approach is analogous to methods used for related cyclopropylcarbonyl derivatives in pesticide synthesis, where urea or sulfonamide linkages are formed . Validation via 1^1H NMR should confirm the presence of cyclopropyl protons (δ ~1.0–1.5 ppm) and the amide NH (δ ~8.5–9.5 ppm) .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Key signals include the cyclopropyl group (multiplet at δ 1.0–1.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and the acetic acid methylene (δ ~3.5–3.8 ppm). The amide NH proton may appear as a broad singlet (δ ~8.5–9.5 ppm).
    • 13^{13}C NMR : Confirm the cyclopropyl carbonyl carbon (δ ~170–175 ppm) and carboxylic acid carbon (δ ~170–175 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+^+, with fragmentation patterns indicating loss of CO2_2 (from the acetic acid moiety) or cyclopropane ring cleavage.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>95%) .

Advanced: What experimental challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
Crystallization challenges include:

  • Low Solubility : The compound’s polar carboxylic acid and amide groups may reduce solubility in organic solvents. Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques.
  • Polymorphism : Screen multiple solvents (e.g., methanol, ethyl acetate) and temperatures to isolate stable polymorphs.
  • Data Collection : If crystals form but diffract poorly, employ synchrotron radiation or cryocooling (100 K) to enhance resolution. Refinement using SHELXL (as in small-molecule crystallography) can resolve disorder in the cyclopropyl moiety .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:
Discrepancies may stem from:

  • Impurity Variability : Ensure compound purity (>95%) via HPLC and NMR. Batch-to-batch consistency is critical .
  • Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition, plant growth). For example, in plant studies, control for auxin/cytokinin ratios, pH (5.8), and photoperiod (16 hr light/8 hr dark) to match established protocols .
  • Statistical Validation : Use factorial ANOVA to analyze interactions between variables (e.g., hormone concentrations) and apply post-hoc tests (e.g., Duncan’s) for mean separation. Replicate experiments thrice with ≥30 samples per treatment .

Basic: What biological activities are reported for structurally related phenylacetic acid derivatives?

Methodological Answer:

  • Plant Growth Regulation : Phenylacetic acid (PAA) derivatives promote shoot elongation and root induction in chickpea (Cicer arietinum) at 0.2–0.6 mg/L, often outperforming IBA/NAA in cost and efficacy .
  • Enzyme Interactions : Analogous compounds (e.g., 4-hydroxyphenylacetic acid) act as substrates or inhibitors in enzymatic assays (e.g., acetylcholinesterase), suggesting potential bioactivity for the target compound .
  • Pharmaceutical Potential : Cyclopropylcarbonyl groups in pesticides (e.g., cyclosulfamuron) indicate possible herbicidal or antimicrobial applications .

Advanced: How to design experiments to study the mechanism of action in plant systems?

Methodological Answer:

  • In Vitro Hormone Screening :
    • Use Murashige and Skoog (MS) media supplemented with 0.2–1.0 mg/L of the compound, combined with BAP (for shoot induction) or GA3 (for elongation). Compare with PAA/IBA controls .
    • Monitor shoot length, root formation, and histological changes (e.g., sectioning stained with safranin) to track organogenesis .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. control tissues to identify upregulated genes (e.g., auxin-responsive elements like AUX/IAA or ARF).
  • Enzyme Assays : Test inhibition/activation of auxin-binding proteins (ABP1) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.